2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide
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Overview
Description
2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzotriazole core, followed by the introduction of the 4-chlorophenylsulfanyl and 4-methoxyphenyl groups through nucleophilic substitution reactions. The final step often involves the acylation of the intermediate product to form the acetamide derivative. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide
- **2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
- **4-(2-((((4-chlorophenyl)sulfonyl)amino)ac)carbohydrazonoyl)ph-4-bromobenzoate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfanyl and benzotriazole moieties enhances its stability and versatility in various applications .
Properties
Molecular Formula |
C22H19ClN4O2S |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide |
InChI |
InChI=1S/C22H19ClN4O2S/c1-14-11-20-21(26-27(25-20)16-5-7-17(29-2)8-6-16)12-19(14)24-22(28)13-30-18-9-3-15(23)4-10-18/h3-12H,13H2,1-2H3,(H,24,28) |
InChI Key |
PKFKVEMFAFPTBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)CSC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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